N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE
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Overview
Description
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction involving a suitable thiol compound.
Coupling with Aniline Derivative: The final step involves coupling the tetrazole-sulfanyl intermediate with an aniline derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the aniline derivative can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design.
Material Science:
Biological Studies: The compound can be used to study receptor-ligand interactions due to its ability to penetrate cell membranes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide .
- 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Uniqueness
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is unique due to its combination of a tetrazole ring, a sulfanyl group, and an aniline derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H24N6S |
---|---|
Molecular Weight |
320.5g/mol |
IUPAC Name |
N,N-diethyl-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]aniline |
InChI |
InChI=1S/C15H24N6S/c1-4-21(5-2)14-8-6-13(7-9-14)12-16-10-11-22-15-17-18-19-20(15)3/h6-9,16H,4-5,10-12H2,1-3H3 |
InChI Key |
DPEMFSMWFBGNIM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCSC2=NN=NN2C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCSC2=NN=NN2C |
Origin of Product |
United States |
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